2,6-difluoro-3-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-iodophenol is an aromatic compound with the molecular formula C6H3F2IO It is a phenol derivative where two fluorine atoms are substituted at the 2 and 6 positions, and an iodine atom is substituted at the 3 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-3-iodophenol can be achieved through several methods. One common approach involves the iodination of 2,6-difluorophenol. This can be done using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction typically proceeds as follows:
2,6-difluorophenol+I2+oxidizing agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Quinones and related compounds.
Reduction: Deiodinated phenols.
Scientific Research Applications
2,6-Difluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodophenol: Does not have fluorine atoms, affecting its chemical properties and reactivity.
2,6-Dichloro-3-iodophenol: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,6-Difluoro-3-iodophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these substituents enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2091451-98-6 |
---|---|
Molecular Formula |
C6H3F2IO |
Molecular Weight |
255.99 g/mol |
IUPAC Name |
2,6-difluoro-3-iodophenol |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
InChI Key |
FFVQXNVBVPXDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)F)I |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.